N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S/c1-11-18(19(26)23-13-5-8-15(21)16(22)9-13)28-20-24-17(10-25(11)20)12-3-6-14(27-2)7-4-12/h3-10H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWOPYRDCWMLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features an imidazo-thiazole core, which is known for its diverse pharmacological properties. The presence of difluorophenyl and methoxyphenyl substituents may enhance its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with imidazo[2,1-b][1,3]thiazole structures exhibit significant anticancer properties.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, related imidazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The biological activity of imidazo-thiazole derivatives is often influenced by their structural features. Key observations include:
- Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl rings have been associated with increased potency against cancer cells .
- Fluorination : The introduction of fluorine atoms can enhance lipophilicity and cellular uptake, potentially improving anticancer efficacy.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Imidazole Derivatives :
- In Vivo Efficacy :
Data Tables
Below is a summary table highlighting the biological activity and IC50 values of related compounds:
| Compound Name | Structure | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|---|
| Compound A | Imidazo[2,1-b][1,3]thiazole | 0.5 | A549 | Tubulin Inhibition |
| Compound B | Imidazo[2,1-b][1,3]thiazole | 0.8 | HCT116 | Apoptosis Induction |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
